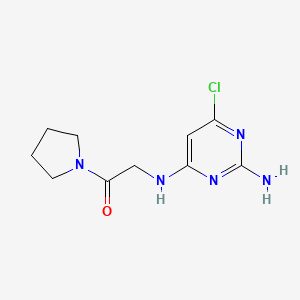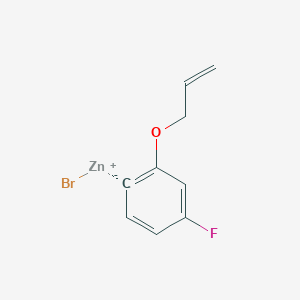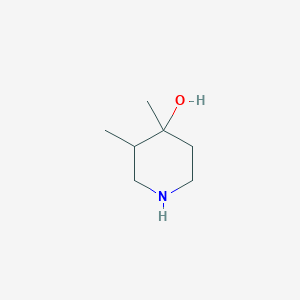
3,4-Dimethylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylpiperidin-4-ol is a chemical compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 3rd and 4th positions of the piperidine ring and a hydroxyl group at the 4th position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dimethylpiperidin-4-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-dimethylpiperidine with ethanol to obtain an ethanol solution of 2,5-dimethylpiperidine. This solution is then reacted with hydrochloric acid under heating to generate the hydrochloride salt of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
3,4-Dimethylpiperidin-4-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, derivatives of piperidin-4-ol have been shown to act as antagonists of the CCR5 receptor, which is involved in the entry of HIV into cells . The compound’s basic nitrogen atom forms a strong salt-bridge interaction with the receptor, while its lipophilic groups enhance binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylpiperidin-4-ol: Similar structure but with different methyl group positions.
3,5-Dimethylpiperidin-4-ol: Another derivative with methyl groups at different positions.
1-Boc-4-hydroxy-3,3-dimethylpiperidine: A protected derivative used in organic synthesis.
Uniqueness
3,4-Dimethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CCR5 antagonist makes it particularly valuable in medicinal chemistry research.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
3,4-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6,2)9/h6,8-9H,3-5H2,1-2H3 |
Clé InChI |
HWLFFLCRXODCCY-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCC1(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


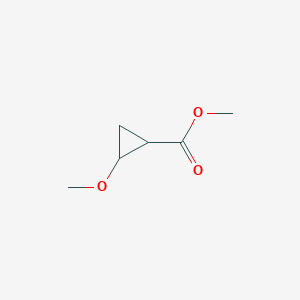
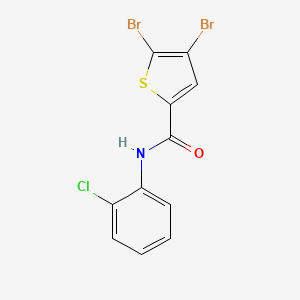
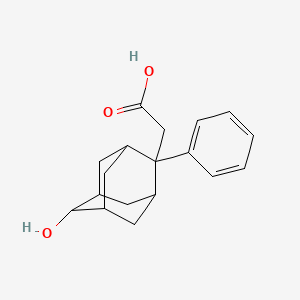
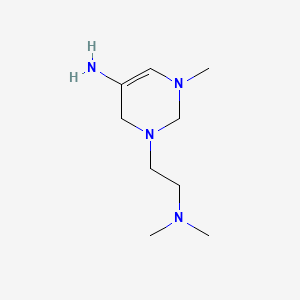
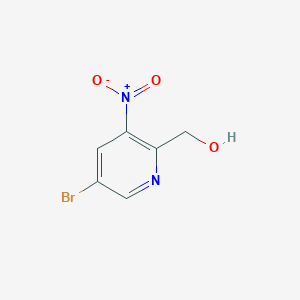

![2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B14900194.png)
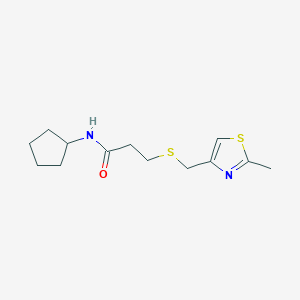

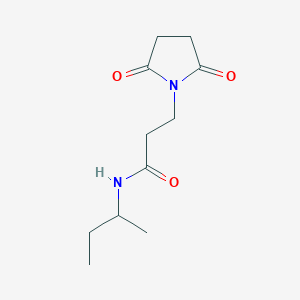

![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
